molecular formula C14H18FNO6 B15286360 2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine

2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine

Cat. No.: B15286360
M. Wt: 315.29 g/mol
InChI Key: LPQAIJHTOIUGNX-UHFFFAOYSA-N
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Description

The compound "2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine" consists of two distinct moieties:

  • 2,3-Dihydroxybutanedioic acid: Commonly known as L(+)-tartaric acid, this is a naturally occurring dicarboxylic acid with two hydroxyl groups. It is widely used in pharmaceuticals, food additives, and chiral resolution processes due to its stereochemical properties .
  • 2-(3-Fluorophenyl)pyrrolidine: A fluorinated pyrrolidine derivative, this compound features a pyrrolidine ring substituted with a 3-fluorophenyl group. Pyrrolidine derivatives are frequently explored in medicinal chemistry for their bioactivity, particularly as intermediates in synthesizing dopamine reuptake inhibitors or receptor modulators.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQAIJHTOIUGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Protection of Pyrrolidone

The process begins with the protection of pyrrolidone using di-tert-butyl dicarbonate (Boc₂O) in a polar or non-polar solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions (e.g., triethylamine or sodium hydride). This yields tert-butyl pyrrolidone-1-carboxylate, a stabilized intermediate that prevents unwanted side reactions during subsequent steps.

Reaction Conditions :

  • Temperature: −20°C to 40°C
  • Duration: 1–10 hours
  • Yield: 85–90%

Grignard Addition for Aryl Substitution

The protected pyrrolidone undergoes nucleophilic addition with a Grignard reagent derived from 3-fluorobromobenzene. This step introduces the 3-fluorophenyl group at the α-position of the pyrrolidine ring. The reaction is conducted in anhydrous tetrahydrofuran at low temperatures to control regioselectivity.

Reaction Conditions :

  • Grignard reagent: 3-fluorophenylmagnesium bromide
  • Temperature: −30°C to 50°C
  • Duration: 3–12 hours
  • Yield: 70–75%

Acid-Catalyzed Dehydration and Deprotection

The intermediate tert-butyl 2-(3-fluorophenyl)-2-hydroxypyrrolidine-1-carboxylate undergoes acid-catalyzed dehydration (e.g., HCl or H₂SO₄) to form 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole. Subsequent deprotection removes the Boc group, yielding the unsaturated pyrrolidine derivative.

Reaction Conditions :

  • Acid: Hydrochloric acid (1–3 M)
  • Temperature: 0–100°C
  • Duration: 1–10 hours
  • Yield: 80–85%

Enantioselective Reduction

The final reduction of 5-(3-fluorophenyl)-3,4-dihydro-2H-pyrrole to 2-(3-fluorophenyl)pyrrolidine employs ammonia borane (NH₃·BH₃) and a chiral acid (e.g., D-mandelic acid or D-tartaric acid) to achieve high enantiomeric excess (≥97% ee).

Reaction Conditions :

  • Chiral acid: D-Mandelic acid (0.5–1.0 equiv)
  • Solvent: Ethanol or methanol
  • Temperature: 20–80°C
  • Duration: 8–48 hours
  • Yield: 65–70%

Preparation of 2,3-Dihydroxybutanedioic Acid (Tartaric Acid)

Tartaric acid, a naturally occurring dicarboxylic acid, is commercially available but may require purification for pharmaceutical-grade applications. Recrystallization from water or ethanol ensures high purity (>99%).

Salt Formation: Combining 2-(3-Fluorophenyl)Pyrrolidine with Tartaric Acid

The final step involves the formation of a salt between the pyrrolidine base and tartaric acid. This is achieved through a stoichiometric acid-base reaction in a polar solvent.

Reaction Protocol

  • Solvent Selection : Ethanol or water is preferred for its ability to dissolve both components and facilitate crystallization.
  • Stoichiometry : A 1:1 molar ratio ensures the formation of a mono-tartrate salt.
  • Crystallization : Slow evaporation or cooling induces crystallization, yielding the final product.

Reaction Conditions :

  • Temperature: 25–30°C (room temperature)
  • Duration: 12–24 hours
  • Yield: 90–95%

Data Tables

Table 1: Synthesis of 2-(3-Fluorophenyl)Pyrrolidine

Step Reagent/Condition Temperature Duration Yield Purity
1 Boc₂O, THF, Et₃N −20–40°C 1–10 h 85% 95%
2 3-FPhMgBr, THF −30–50°C 3–12 h 70% 90%
3 HCl, H₂O 0–100°C 1–10 h 80% 85%
4 NH₃·BH₃, D-MA 20–80°C 8–48 h 65% 97% ee

Table 2: Salt Formation Parameters

Parameter Value
Solvent Ethanol
Molar Ratio (Pyrrolidine:Tartaric Acid) 1:1
Crystallization Method Slow Cooling
Final Yield 90%
Purity >99%

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors for steps 1–3 to enhance reproducibility and reduce reaction times. Chiral resolution using dibenzoyl tartaric acid (DBTA) is avoided in favor of direct enantioselective synthesis, minimizing waste and cost.

Chemical Reactions Analysis

Esterification

The dihydroxybutanedioic acid component undergoes esterification with alcohols, forming esters. This reaction is typically catalyzed by acid (e.g., sulfuric acid) or enzymatic systems (e.g., lipases) under mild conditions.

Key Reaction :

Dihydroxybutanedioic acid+AlcoholDiester+Water\text{Dihydroxybutanedioic acid} + \text{Alcohol} \rightarrow \text{Diester} + \text{Water}

Reagents/Conditions : Acid catalysis, refluxing alcohol.

Oxidation

The hydroxyl groups in the dihydroxybutanedioic acid moiety are susceptible to oxidation, potentially forming ketones or carboxylic acids. For example, biocatalytic oxidation using enzymes like Myceliophthora thermophila laccase (Novozym 51003) can convert hydroquinones to ortho-quinones under mild conditions .

Key Reaction :

Dihydroxybutanedioic acidLaccaseQuinone derivatives\text{Dihydroxybutanedioic acid} \xrightarrow{\text{Laccase}} \text{Quinone derivatives}

Reagents/Conditions : Aqueous buffer (pH 7.5), room temperature .

Nucleophilic Substitution

The pyrrolidine nitrogen can participate in nucleophilic substitution reactions, particularly under alkaline conditions. For instance, alkylation or acylation of the nitrogen centers may occur, depending on the substituents.

Key Reaction :

Pyrrolidine-N+ElectrophileSubstituted pyrrolidine\text{Pyrrolidine-N} + \text{Electrophile} \rightarrow \text{Substituted pyrrolidine}

Reagents/Conditions : Alkyl halides, base (e.g., NaH).

Biological Interactions

The fluorophenyl group enhances lipophilicity, potentially influencing interactions with biological targets such as enzymes or receptors. The dihydroxybutanedioic acid moiety may engage in hydrogen bonding, while the pyrrolidine ring could interact via hydrophobic or π-π stacking interactions.

Enzyme Inhibition

While specific data is limited, analogous compounds with dihydroxy groups often exhibit inhibitory effects on enzymes like tyrosine aminomutases or histidine ammonia-lyases . The stereochemistry (e.g., (2S,3S)-configuration) may critically affect binding affinities .

Structural and Analytical Considerations

  • NMR and MS : Used to confirm stereochemistry and purity. For example, the (R)-isomer of 2-(3-fluorophenyl)pyrrolidine can be distinguished via chiral chromatography or X-ray crystallography .

  • Safety : Handle with care due to potential reactivity of hydroxyl and acidic groups. Consult safety data sheets (SDS) for specific protocols.

Scientific Research Applications

Scientific Research Applications

2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also known under the IUPAC name 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine.

Chemistry

  • It serves as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology

  • The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine

  • Ongoing research explores its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry

  • It is used in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

2,3-Dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine can undergo several types of chemical reactions.

  • Oxidation: The hydroxyl groups in the 2,3-dihydroxybutanedioic acid part of the molecule can be oxidized to form carbonyl compounds. Common reagents for this include oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom in the 2-(3-fluorophenyl)pyrrolidine part of the molecule can be substituted with other functional groups under appropriate conditions, potentially requiring nucleophiles such as amines or thiols.

The specific products formed in these reactions depend on the reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols. Substitution reactions can produce a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid;2-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence highlights several structurally related compounds, though none directly analogous to the target compound. Key comparisons include:

Compound Key Features Applications Reference
L(+)-Tartaric acid Chiral dihydroxy dicarboxylic acid; natural enantiomer Food additive, chiral resolution, metal chelation
4,4′-Biphenyldiol Symmetric diol with biphenyl backbone Polymer synthesis, crosslinking agent
1,2-Butanediol Simple diol with short carbon chain Solvent, antifreeze, humectant
Hydrindantin dihydrate Indan-derived tetrone dihydrate Analytical reagent (e.g., for carbohydrate detection)

Key Differences

Chirality vs. Symmetry: L(+)-Tartaric acid is chiral and used in enantiomeric separations, whereas 4,4′-biphenyldiol is symmetric and lacks stereochemical utility .

Functional Groups: Tartaric acid’s carboxylic acid groups enable salt formation, unlike 1,2-butanediol, which is neutral and non-ionic.

Bioactivity :

  • Pyrrolidine derivatives (e.g., 2-(3-fluorophenyl)pyrrolidine) are more likely to exhibit CNS activity compared to purely aliphatic diols like 1,2-butanediol.

Pharmacokinetic and Physicochemical Data

No explicit data on the target compound is available in the evidence. However, inferences can be drawn:

  • Solubility: The tartaric acid component may improve aqueous solubility compared to non-ionic diols.
  • Stability : Fluorinated aromatic groups (as in 2-(3-fluorophenyl)pyrrolidine) typically enhance metabolic stability but may reduce solubility.

Research Findings and Limitations

  • Pyrrolidine derivatives are typically synthesized via cyclization or fluorination reactions, while tartaric acid is sourced naturally or via fermentation.
  • Gaps: No toxicity, stability, or bioactivity data for the combined compound is provided. Further studies are needed to assess its pharmacokinetic profile.

Q & A

Basic Questions

Q. What are the key synthetic pathways for preparing 2-(3-fluorophenyl)pyrrolidine derivatives?

  • Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aromatic substituents. For example:

  • Step 1 : Halogenation of pyrrolidine intermediates using reagents like N-iodosuccinimide (NIS) in acetone (rt) to generate iodinated precursors .
  • Step 2 : Boronic acid coupling (e.g., 3,4-dimethoxyphenylboronic acid) with Pd(PPh₃)₄ as a catalyst under reflux (105°C) in a toluene/EtOH/H₂O solvent system .
  • Step 3 : Deprotection or functionalization, such as KOH-mediated hydrolysis in ethanol (80°C) to finalize the structure .

Q. How can researchers characterize 2-(3-fluorophenyl)pyrrolidine derivatives analytically?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% typical for intermediates) .
  • X-ray crystallography (if crystalline) for absolute configuration determination, as seen in fluorinated pyrrolidine analogs .

Q. What purification techniques are effective for isolating fluorinated pyrrolidine intermediates?

  • Methodological Answer :

  • Column chromatography with silica gel and gradients of ethyl acetate/hexane for non-polar intermediates .
  • Recrystallization using ethanol or dichloromethane/hexane mixtures to achieve high-purity solids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for fluorinated pyrrolidine derivatives?

  • Methodological Answer :

  • Systematic substitution : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF₃ or -F) and monitor effects on biological activity .
  • Control experiments : Compare activity of 3-fluorophenyl vs. 2,5-difluorophenyl analogs to assess positional effects .
  • Computational modeling : Use DFT calculations to predict binding affinities to target receptors (e.g., enzymes or GPCRs) .

Q. How can data contradictions in biological activity profiles be resolved?

  • Methodological Answer :

  • Reproducibility checks : Ensure reaction conditions (e.g., catalyst loading, temperature) are consistent, as minor variations in Suzuki couplings can alter yields and impurity profiles .
  • Metabolic stability assays : Test if fluorination (e.g., 3-CF₃ groups) improves resistance to cytochrome P450 degradation, which may explain discrepancies in in vivo vs. in vitro results .
  • Crystallographic studies : Resolve stereochemical ambiguities that might lead to conflicting receptor-binding data .

Q. What computational strategies enhance reaction design for novel pyrrolidine derivatives?

  • Methodological Answer :

  • Reaction path search algorithms : Quantum chemical calculations (e.g., density functional theory) predict feasible pathways for introducing fluorinated groups .
  • Machine learning : Train models on existing reaction data (e.g., Pd-catalyzed couplings) to optimize solvent systems and catalyst combinations .

Q. How does fluorination impact pharmacokinetic properties of pyrrolidine-based compounds?

  • Methodological Answer :

  • Lipophilicity : Fluorine atoms increase logP values, enhancing blood-brain barrier penetration (e.g., 3-(2,2,2-trifluoroethyl)pyrrolidine derivatives) .
  • Metabolic stability : Fluorine reduces oxidative metabolism in hepatic microsomes, as shown in analogs like 2-(5-fluoropyridin-3-yl)butanoic acid .
  • Toxicity screening : Use in vitro assays (e.g., Ames test) to rule out mutagenicity risks associated with fluorinated aromatic systems .

Q. What experimental designs optimize reaction yields for multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., temperature, catalyst ratio) in Suzuki couplings .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Notes on Data Contradictions and Validation

  • Example : In , varying substituents on furopyridines led to conflicting activity trends. To resolve, validate purity via HPLC and replicate assays under standardized conditions.
  • Cross-validation : Compare computational predictions (e.g., binding energies) with experimental IC₅₀ values to identify outliers .

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